molecular formula C25H21Cl2P B072981 (4-Chlorobenzyl)triphenylphosphonium chloride CAS No. 1530-39-8

(4-Chlorobenzyl)triphenylphosphonium chloride

Cat. No. B072981
Key on ui cas rn: 1530-39-8
M. Wt: 423.3 g/mol
InChI Key: RAHOAHBOOHXRDY-UHFFFAOYSA-M
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Patent
US04311705

Procedure details

A stirred solution of 158 g, (0.6 mole) of triphenylphosphine in 800 ml of xylene is treated with 97 g of 4-chlorobenzyl chloride. The resulting solution is heated (product begins to crystallize at this point) and refluxed for six hours. After standing overnight at room temperature, the solid is filtered, washed with xylene and then with ethyl acetate, and dried in a desiccator to yield 161 g of colorless solid [(4-chlorophenyl)methyl]triphenylphosphonium chloride; m.p. 283°-285°.
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:20][C:21]1[CH:28]=[CH:27][C:24]([CH2:25]Cl)=[CH:23][CH:22]=1>C1(C)C(C)=CC=CC=1>[Cl-:20].[Cl:20][C:21]1[CH:28]=[CH:27][C:24]([CH2:25][P+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)=[CH:23][CH:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.6 mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
97 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Name
Quantity
800 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is heated (product
CUSTOM
Type
CUSTOM
Details
to crystallize at this point) and
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for six hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the solid is filtered
WASH
Type
WASH
Details
washed with xylene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with ethyl acetate, and dried in a desiccator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Cl-].ClC1=CC=C(C=C1)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 161 g
YIELD: CALCULATEDPERCENTYIELD 126.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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